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molecular formula C8H7N3 B1613028 3-Methylpyrido[2,3-b]pyrazine CAS No. 83769-56-6

3-Methylpyrido[2,3-b]pyrazine

Cat. No. B1613028
M. Wt: 145.16 g/mol
InChI Key: DVDLERKTBUVGET-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

2,3-Diaminopyridine (2.0 g) and a 40% aqueous pyruvic aldehyde solution (3.30 g) were refluxed in ethanol for 20 minutes. The reaction solution was concentrated, and the residue was recrystallized from 2-propanol, collected by filtration, and dried to give 3-methylpyrido[2,3-b]pyrazine (1.61 g, 60%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]([CH:12]=O)=O>C(O)C>[CH3:12][C:10]1[N:1]=[C:2]2[N:3]=[CH:4][CH:5]=[CH:6][C:7]2=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 2-propanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C2C(=N1)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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